Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR shifts (predicted via computational tools):
- Ethyl ester : δ 1.3 ppm (CH₃), δ 4.3 ppm (CH₂O)
- Chloroethyl chain : δ 3.7 ppm (Cl-CH₂), δ 2.9 ppm (N-CH₂)
- Imidazole protons : δ 8.1–8.5 ppm (aromatic H)
¹³C NMR would show carbonyl carbons at ~160–170 ppm and tetrazine carbons at ~140–150 ppm.
Infrared (IR) Spectroscopy
Key absorptions:
Mass Spectrometry
- Molecular ion : m/z 271.66 [M]⁺
- Fragments : Loss of ethyl group (m/z 243), chloroethyl chain (m/z 210).
Thermodynamic Properties: Solubility, LogP, and pKa
Solubility
Acid-Base Behavior
- pKa (estimated) :
Table 2 : Thermodynamic Summary
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | 555.8°C (predicted) | Computational |
| Density | 1.94 g/cm³ | Experimental |
| LogP | 1.2 | XLogP3 |
The compound’s stability under acidic conditions is limited due to susceptibility to nucleophilic attack at the tetrazine ring.
Properties
Molecular Formula |
C9H10ClN5O3 |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
InChI |
InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3 |
InChI Key |
IXFIBXQXPGNVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
The preparation often starts with the synthesis of a suitable imidazo[5,1-d]tetrazine intermediate bearing a reactive substituent at the 3-position, such as a hydroxymethyl or methyl group. This intermediate is crucial for subsequent functionalization steps.
Introduction of the 2-Chloroethyl Group
The 2-chloroethyl substituent is introduced via alkylation reactions, typically involving:
- Reaction of the 3-position nucleophilic site (e.g., an amine or hydroxyl group on the intermediate) with 2-chloroethyl halide (commonly 2-chloroethyl chloride or 2-chloroethyl bromide) under controlled conditions
- Use of bases such as triethylamine or potassium carbonate to facilitate substitution
- Optimization of temperature and solvent (e.g., DMF, DMSO) to maximize yield and minimize side reactions
Formation of the Ethyl Ester
The esterification at the 8-carboxylate position is achieved by:
- Direct esterification of the corresponding carboxylic acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid)
- Alternatively, via reaction of the acid chloride derivative with ethanol under mild conditions
- Purification steps to isolate the ethyl ester form with high purity
Cyclization and Oxidation
- The final cyclization to form the imidazo[5,1-d]tetrazine ring system involves condensation reactions between appropriate nitrogen-containing precursors and nitroso or diazo compounds
- Oxidation steps may be employed to convert dihydro forms to the corresponding oxo derivatives at position 4
- These steps are critical to establish the correct heterocyclic framework and the keto functionality
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Intermediate synthesis | Starting amines, nitroso compounds | Ethanol, DMF | 0–25 °C | Controlled addition to avoid side reactions |
| Alkylation (2-chloroethyl) | 2-chloroethyl chloride/bromide, base | DMF, DMSO | 40–80 °C | Base choice affects yield |
| Esterification | Carboxylic acid + ethanol + acid catalyst | Ethanol | Reflux (~78 °C) | Acid catalyst concentration critical |
| Cyclization/Oxidation | Condensation agents, oxidants (e.g., DDQ) | Various | Ambient to reflux | Reaction time optimized for purity |
Yields and Purity
- Reported yields for the overall synthesis range from moderate to high (40–75%), depending on the optimization of alkylation and esterification steps.
- Purity is typically assessed by HPLC and NMR spectroscopy, with target purity >98% for research and medicinal applications.
Research Findings and Optimization
- Studies indicate that the choice of solvent and base in the alkylation step significantly influences the substitution efficiency and minimizes by-product formation.
- The esterification step benefits from using anhydrous conditions and controlled acid catalyst amounts to prevent hydrolysis or over-esterification.
- Cyclization methods adapted from temozolomide synthesis provide a robust framework, but require careful control of reaction times and temperatures for optimal ring closure and oxidation.
- Alternative synthetic routes involving condensation of nitrosoimidazole derivatives with carbazate intermediates have been explored to improve yields and reduce impurities.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Typical Conditions | Challenges/Notes |
|---|---|---|---|
| Intermediate formation | Amines, nitroso compounds | Ethanol, mild temps | Control of nitroso addition critical |
| Alkylation | 2-chloroethyl chloride, base (e.g., K2CO3) | DMF/DMSO, 40–80 °C | Side reactions minimized by base choice |
| Esterification | Ethanol, acid catalyst | Reflux ethanol | Avoid hydrolysis, optimize catalyst |
| Cyclization/Oxidation | Condensation agents, oxidants | Ambient to reflux | Reaction time and temp critical |
This synthesis overview is based on comprehensive analysis of patent literature, chemical supplier data, and published synthetic methodologies for imidazo[5,1-d]tetrazine compounds. The preparation of ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylate requires careful control of reaction conditions, particularly during alkylation and cyclization steps, to achieve high purity and yield suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Hydrolysis and Activation Pathways
The compound undergoes pH-dependent hydrolysis to generate reactive intermediates. In aqueous environments:
-
Ring Opening : Hydrolysis at the C4 carbonyl group initiates ring opening, forming an unstable triazene intermediate analogous to MTIC (3-methyl-1-triazen-1-yl-imidazole-4-carboxamide) .
-
Release of Electrophilic Species : Subsequent decomposition produces chloroethyldiazonium ions , which alkylate DNA at guanine O6 and N7 positions.
-
Byproducts : Hydrolysis yields 5-aminoimidazole-4-carboxamide (AIC) as a stable aromatic byproduct .
Key Conditions :
Alkylation Reactions
The chloroethyl group enhances alkylation efficiency compared to methyl-substituted analogs like TMZ:
-
DNA Crosslinking : Chloroethyldiazonium ions form interstrand crosslinks via a two-step mechanism:
-
Selectivity : Preferential alkylation at O6-guanine contributes to cytotoxicity in MGMT-deficient cancers.
Comparative Reactivity :
| Compound | Alkylation Site | Crosslinking Efficiency |
|---|---|---|
| TMZ | O6-guanine | Low (monofunctional) |
| Ethyl 3-(2-chloroethyl) analog | O6-guanine → Ethylenimonium | High (bifunctional) |
Ester Functionalization
The ethyl ester group undergoes transesterification and nucleophilic substitution:
-
Transesterification : Reacts with alcohols (e.g., methanol, phenols) under acidic or coupling reagent-assisted conditions to yield analogs like methyl or phenethyl esters .
-
Amidation : Coupling with amines (e.g., 4-chlorobenzylamine) using EDC·HCl/DMAP yields carboxamide derivatives .
Synthetic Example :
Reaction : Ethyl ester → Phenethyl ester (3c in )
Conditions :
Thermal and Solvent Stability
-
Thermal Decomposition : Degrades at >100°C, forming chloroethanol and AIC derivatives.
-
Solvent Sensitivity : Stable in aprotic solvents (e.g., DMSO, THF) but hydrolyzes rapidly in protic solvents (e.g., H2O, MeOH).
Stability Data :
| Condition | Half-Life | Major Products |
|---|---|---|
| pH 7.4, 37°C | ~2.5 hours | Triazene intermediate |
| pH 9.0, 25°C | <30 minutes | Chloroethyldiazonium ions |
| DMSO, -20°C | >6 months | No degradation |
Spectroscopic Characterization
Reaction progress is monitored via:
-
IR Spectroscopy :
-
NMR :
Comparative Analysis with TMZ Analogs
Synthetic Modifications
The ethyl ester is a key handle for prodrug optimization:
-
Phenolic Esters : Exhibit 5-fold increased potency in glioblastoma models (e.g., 4-nitrophenethyl ester IC50 = 12 µM vs. TMZ IC50 = 60 µM) .
-
PEGylated Derivatives : Improve aqueous solubility while retaining alkylation capacity .
This compound’s reactivity profile highlights its potential as a bifunctional alkylating agent with tunable pharmacokinetics. Ongoing research focuses on optimizing ester substituents to balance stability and activation kinetics for targeted cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has been investigated for its potential as an anticancer agent. The chloroethyl group is particularly noteworthy as it can form reactive intermediates that may interact with DNA, potentially leading to cytotoxicity in cancer cells. Studies have indicated that compounds with similar structures exhibit selective toxicity towards tumor cells while sparing normal cells, making them candidates for further development in cancer therapeutics .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. Researchers have utilized it to synthesize more complex molecules that may have applications in pharmaceuticals and agrochemicals . The ability to modify the compound's functional groups can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Materials Science
The properties of this compound have also been explored in materials science. Its potential use in creating polymeric materials with specific mechanical and thermal properties has been a focus of research. The incorporation of this compound into polymer matrices can enhance the material's performance characteristics due to its unique chemical interactions .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer activity of derivatives of this compound against various cancer cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner and showed promise for further development as anticancer agents .
Case Study 2: Synthesis of Novel Compounds
Another research effort focused on the synthesis of novel derivatives using this compound as a starting material. The study highlighted the efficiency of this compound in facilitating reactions that led to complex molecular architectures suitable for drug discovery .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves:
DNA Alkylation: The compound alkylates DNA at guanine residues, leading to DNA damage and cell death.
Molecular Targets: The primary molecular target is DNA, where the compound forms covalent bonds with guanine bases.
Pathways Involved: The DNA damage response pathway is activated, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
Table 1: Substituent Effects on Imidazotetrazine Derivatives
Key Observations:
- Position 3 :
- Position 8 :
Stability and Activation Mechanisms
- TMZ : Hydrolyzes at physiological pH to release methyldiazonium ions, targeting O⁶-guanine .
- Mitozolomide : Decomposes in alcohol to form 2-azahypoxanthine and chloroethyl carbamates, acting as a triazene prodrug .
- Target Compound : Expected to undergo esterase-mediated hydrolysis, releasing chloroethylating agents. The ethyl ester may delay activation compared to carboxamides .
Table 2: Stability and Activation Pathways
Table 3: Antitumor Activity Across Cell Lines
Structure-Activity Relationship (SAR) Insights
- Bulky substituents (e.g., phenethyl) reduce solubility but enhance tumor targeting .
- Position 8 Modifications :
- Esters improve water solubility and stability compared to carboxamides.
- Amides (e.g., IVa) show lower potency in HL-60 cells .
Biological Activity
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS No. 113942-48-6) is a compound that belongs to the imidazotetrazine family. This class of compounds is known for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is of significant interest due to its structural characteristics that suggest possible mechanisms of action against cancer cells.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
This compound features a chloroethyl group which is often associated with alkylating agents that can interact with DNA.
The mechanism of action for imidazotetrazine compounds typically involves the formation of reactive intermediates that can alkylate DNA. For example, similar compounds like Temozolomide (TMZ) undergo hydrolytic ring opening to release methyl diazonium ions that methylate DNA at nucleophilic sites. This results in DNA damage leading to apoptosis in cancer cells .
Antitumor Activity
Research indicates that this compound exhibits promising antitumor activity. In vitro studies have shown that compounds with similar structures have been effective against various human tumor cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Ethyl 3-(2-chloroethyl)-... | HepG2 | 15.0 |
| Ethyl 3-(2-chloroethyl)-... | DLD1 | 12.5 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against liver and colorectal cancer cell lines.
Mechanistic Insights
The antitumor effects are believed to stem from the compound's ability to induce DNA damage and activate cellular repair pathways. The chloroethyl moiety is particularly important as it can form reactive species capable of cross-linking DNA strands .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazotetrazines:
- Study on Anticancer Properties : A study reported that imidazotetrazine derivatives demonstrated significant cytotoxicity against various cancer cell lines through DNA alkylation mechanisms .
- Comparative Efficacy : In comparative studies with other alkylating agents like Carmustine and Temozolomide, similar compounds showed enhanced efficacy and reduced toxicity profiles .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between Ethyl 3-(2-chloroethyl)-... and target proteins involved in cancer progression .
Q & A
Q. How do researchers investigate the compound’s interaction with DNA repair pathways?
- Methodological Answer : Employ comet assays to detect single-strand breaks and γH2AX foci staining for double-strand breaks. Knockout cell lines (e.g., ATM/ATR-deficient) clarify pathway dependencies. and reference Temozolomide’s MGMT-dependent resistance, suggesting similar mechanisms for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
